

An In-depth Technical Guide to the Thermochemical Data of 6-tert-Butylquinoline

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Compound of Interest

Compound Name: **6-tert-Butylquinoline**

Cat. No.: **B1582401**

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Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: The Significance of 6-tert-Butylquinoline and Its Energetic Landscape

6-tert-Butylquinoline is a substituted heterocyclic aromatic compound built upon the quinoline scaffold. Quinoline and its derivatives are of profound interest in medicinal chemistry and materials science, serving as key building blocks for pharmaceuticals, agrochemicals, and advanced materials.^[1] The incorporation of a tert-butyl group at the 6-position significantly influences the molecule's steric and electronic properties, enhancing characteristics like hydrophobicity, which can improve the solubility and bioavailability of active pharmaceutical ingredients.^[2]

In drug development, understanding a molecule's thermodynamic properties is not merely an academic exercise; it is fundamental to predicting its stability, reactivity, and behavior in physiological and formulation environments. Thermochemical data, such as the enthalpy of formation, combustion, and sublimation, govern everything from chemical synthesis yields to crystal lattice energy and solubility—critical parameters for successful drug design and manufacturing.^[3]

As of the latest literature review, specific experimental thermochemical data for **6-tert-Butylquinoline** is not readily available. This guide, therefore, serves a dual purpose: first, to

provide a comprehensive framework of the authoritative experimental and computational methodologies required to determine these crucial energetic properties, and second, to provide context by presenting data for structurally related compounds. This document is designed to be a self-validating blueprint for researchers aiming to characterize **6-tert-Butylquinoline** or similar N-heterocyclic compounds.

Core Molecular Properties of 6-tert-Butylquinoline

To provide a baseline for the discussions herein, the fundamental properties of **6-tert-Butylquinoline** are summarized below.

Property	Value / Description	Source
Molecular Formula	C ₁₃ H ₁₅ N	[4]
Molecular Weight	185.27 g/mol	[4]
CAS Number	68141-13-9	[4]
Appearance	Colorless to light orange to yellow clear liquid	[5]
Boiling Point (est.)	285.00 to 287.00 °C @ 760.00 mm Hg	[5]
Vapor Pressure (est.)	0.005000 mmHg @ 25.00 °C	[5]

Standard Enthalpy of Formation (ΔfH°): A Measure of Molecular Stability

The standard molar enthalpy of formation is the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is the single most important thermochemical parameter, as it provides a direct measure of a molecule's intrinsic thermodynamic stability.

Experimental Determination: Static Bomb Combustion Calorimetry

The most accurate method for determining the standard enthalpy of formation of organic compounds containing carbon, hydrogen, oxygen, and nitrogen is static bomb combustion calorimetry.^[6] The experiment does not measure the enthalpy of formation directly; instead, it precisely measures the energy of combustion ($\Delta_{\text{c}}U^\circ$). This value is then used within a thermochemical cycle based on Hess's Law to calculate the enthalpy of formation.

Causality in Experimental Design

The choice of a constant-volume "bomb" calorimeter is critical. By keeping the volume constant, the heat flow measured is equal to the change in internal energy (ΔU). This simplifies calculations, as no pressure-volume work is done. The system must be rigorously calibrated, typically with a standard of known combustion energy like benzoic acid, to determine the energy equivalent (heat capacity) of the entire calorimetric system (the bomb, water, stirrer, etc.).^[7] This calibration accounts for all heat absorbed by the apparatus, ensuring the measurement is traceable and accurate.

Step-by-Step Protocol for Static Bomb Calorimetry

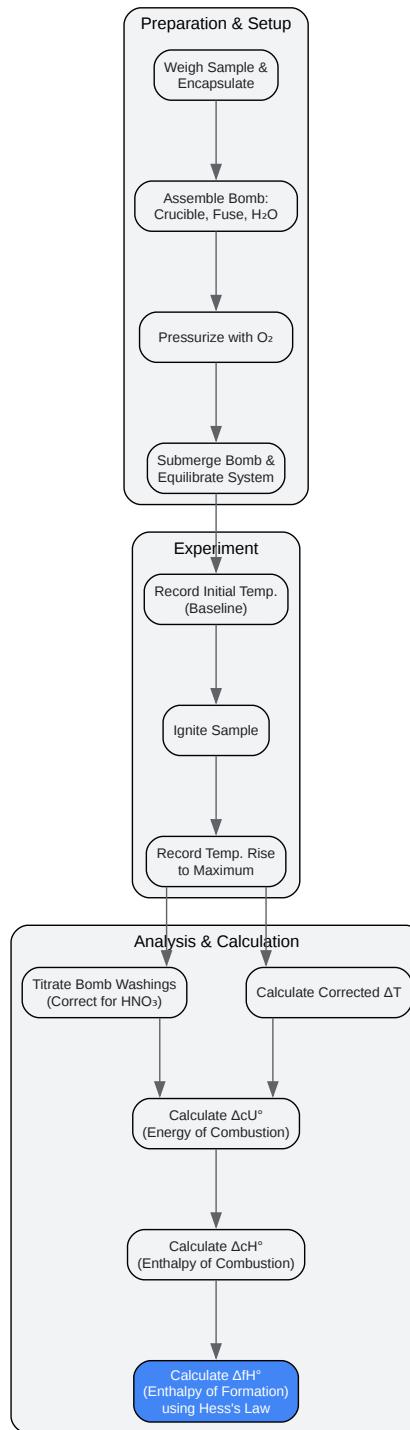
- Sample Preparation & Pelletization:
 - A precise mass (typically 0.5 - 1.0 g) of high-purity **6-tert-Butylquinoline** is weighed. Since it is a liquid, it is encapsulated in a gelatin capsule of known mass and combustion energy.
 - A pellet press may be used for solid samples to create a compact pellet, ensuring complete and uniform combustion.
- Calorimeter Assembly:
 - The sample is placed in a crucible (e.g., platinum or fused silica) within the constant-volume bomb.
 - A fuse wire (e.g., platinum or nickel-chromium) is attached to the electrodes, touching the sample to ensure ignition.
 - A small, known amount of distilled water (typically 1 mL) is added to the bomb. This ensures that all water formed during combustion is in the liquid state and that any acids

produced (like nitric acid from the nitrogen in the sample and trace atmospheric N₂) are dissolved, creating a defined final state.[6]

- The bomb is sealed and pressurized with ~30 atm of pure oxygen to ensure complete combustion.
- Combustion and Data Acquisition:
 - The sealed bomb is submerged in a precisely known mass of water in the calorimeter's outer jacket. The entire system is allowed to reach thermal equilibrium.
 - The initial temperature is recorded for several minutes to establish a stable baseline.
 - The sample is ignited by passing a current through the fuse wire.
 - The temperature of the water bath is recorded at short intervals as it rises, until a new thermal equilibrium is reached (the final period).
- Post-Combustion Analysis:
 - The bomb is depressurized, and the interior is rinsed with distilled water.
 - The rinsings are collected and titrated with a standardized sodium hydroxide solution to quantify the amount of nitric acid formed. This correction is crucial because the standard state for nitrogen is N₂(g), not aqueous HNO₃.
- Calculation of ΔfH°:
 - The raw temperature change (ΔT) is corrected for heat exchange with the surroundings.
 - The total heat released (q_total) is calculated using the energy equivalent of the calorimeter (ϵ_{cal}) and the corrected ΔT.
 - The energy of combustion of the sample (ΔcU°) is found by subtracting the heat contributions from the ignition wire and the formation of nitric acid.
 - The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

- Finally, the standard enthalpy of formation (Δ_fH°) is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products, $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$.

Workflow Diagram: Combustion Calorimetry



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Caption: Workflow for determining ΔfH° via bomb calorimetry.

Computational Estimation: Ab Initio Methods

When experimental determination is not feasible, high-level quantum chemical calculations provide reliable estimates.^[8] Methods like the Complete Basis Set (CBS-QB3) or Gaussian-n (e.g., G4) theories are designed to approximate the exact electronic energy of a molecule with high accuracy.^[8]

The process involves:

- Geometry Optimization: Finding the lowest energy conformation of the molecule.
- Frequency Calculation: To confirm the structure is a true minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-Point Energy Calculation: Using a very high level of theory and a large basis set to get an accurate electronic energy.
- Enthalpy of Formation Calculation: The calculated enthalpy of the molecule is combined with the known experimental enthalpies of formation of its constituent atoms in an atomization reaction scheme to derive the molecule's ΔfH° .

These computational methods have shown excellent agreement with experimental values for many organic molecules, often achieving "chemical accuracy" (within ~4 kJ/mol).^[8]

Enthalpies of Phase Transition: Sublimation and Fusion

Phase transition enthalpies quantify the energy required to overcome intermolecular forces in the condensed phase. The enthalpy of sublimation (solid to gas, $\Delta_{\text{sub}}H^\circ$) is particularly important as it allows for the conversion of condensed-phase data (from combustion calorimetry) to the gas phase, which is the standard for theoretical comparisons.

Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$): Knudsen Effusion Mass Loss

The Knudsen effusion method is a reliable technique for measuring the very low vapor pressures of thermally stable, non-volatile solids.[9]

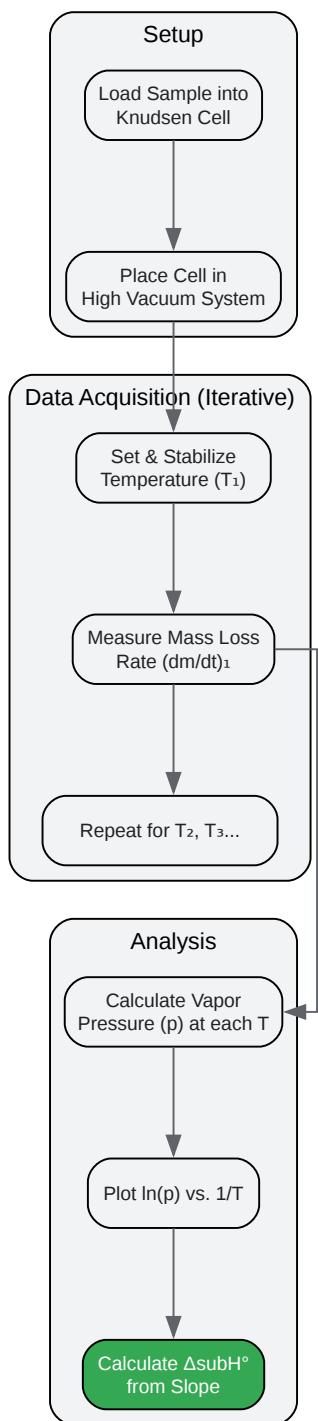
Causality in Experimental Design

The method relies on creating a state of equilibrium within a temperature-controlled cell (the Knudsen cell) that has a very small, sharp-edged orifice. The rate of mass loss through this orifice, under high vacuum, is directly proportional to the vapor pressure of the substance at that temperature. The choice of orifice size is critical: it must be small enough that the effusion of molecules does not disturb the equilibrium within the cell. By measuring this mass loss over time at several different temperatures, a vapor pressure curve can be constructed.

Step-by-Step Protocol for Knudsen Effusion

- Sample Loading: A small amount of solid **6-tert-Butylquinoline** (if it can be solidified) is loaded into the Knudsen cell.
- System Setup: The cell is placed in a thermostatted housing under high vacuum.
- Temperature Control & Measurement: The cell is heated to a desired, stable temperature.
- Mass Loss Measurement: The mass of the cell is monitored over time. In modern setups, this is often done continuously with a vacuum microbalance.
- Data Collection: Steps 3 and 4 are repeated at several temperatures, yielding a series of mass loss rates.
- Calculation:
 - The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss.
 - The enthalpy of sublimation ($\Delta_{\text{subH}}^{\circ}$) is determined from the slope of a plot of $\ln(p)$ versus $1/T$, according to the Clausius-Clapeyron equation.

Workflow Diagram: Knudsen Effusion



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Caption: Workflow for determining $\Delta_{\text{subH}}^\circ$ via Knudsen effusion.

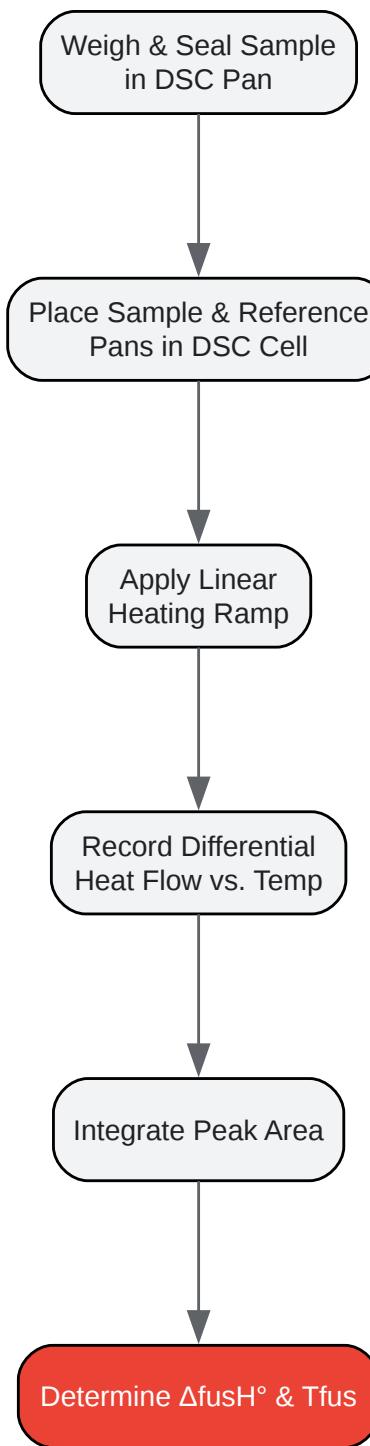
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$): Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for measuring phase transitions. It determines the enthalpy of fusion (melting) by quantifying the heat required to melt the substance.

Step-by-Step Protocol for DSC

- Sample Preparation: A small, precise mass (2-5 mg) of **6-tert-Butylquinoline** is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell.
- Thermal Program: The cell is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 5-10 K/min) through the compound's melting range.
- Data Analysis: The instrument records the differential heat flow between the sample and the reference. A peak appears during melting, and the area under this peak is directly proportional to the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$). The onset of the peak is taken as the melting temperature (T_{fus}).

Workflow Diagram: Differential Scanning Calorimetry



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Caption: Workflow for determining $\Delta f_{\text{us}}H^\circ$ via DSC.

Thermochemical Data for Related Compounds and Expected Trends

While data for **6-tert-Butylquinoline** is pending experimental determination, examining related quinoline compounds provides a valuable thermochemical context.

Compound	Phase	ΔfH° (kJ/mol)	Method	Source
Quinoline	liquid	141	Combustion Calorimetry	[1]
2-Methylquinoline	liquid	~13 (est.)	Combustion Calorimetry	[1]
6-Methoxyquinoline	liquid	-26	Not Specified	[1]
8-Hydroxyquinoline	gas	6.5 ± 1.7	Combustion Calorimetry	[8]

Influence of the 6-tert-Butyl Group

The introduction of a tert-butyl group onto the quinoline scaffold is expected to influence its thermochemical properties in several ways:

- **Enthalpy of Formation:** Alkyl substitution on an aromatic ring generally leads to a more negative (more stable) enthalpy of formation. However, the bulky tert-butyl group may introduce some degree of steric strain, which would have a destabilizing (less negative ΔfH°) effect. The net result will depend on the balance of these factors.
- **Enthalpy of Sublimation/Vaporization:** The large, nonpolar tert-butyl group will increase the molecule's surface area and van der Waals interactions, likely leading to a higher enthalpy of vaporization compared to unsubstituted quinoline. Its effect on the enthalpy of sublimation will depend on how efficiently the bulky group allows the molecule to pack into a crystal lattice.

Conclusion

The thermochemical characterization of **6-tert-Butylquinoline** is essential for its rational application in drug development and materials science. This guide outlines the gold-standard methodologies—bomb calorimetry for enthalpy of formation, Knudsen effusion for enthalpy of sublimation, and DSC for enthalpy of fusion—required to obtain this critical data. By adhering to these rigorous, self-validating protocols, researchers can generate the accurate thermodynamic information needed to unlock the full potential of this and other promising heterocyclic compounds. The provided workflows and contextual data for related molecules serve as a robust framework for initiating such an investigation.

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